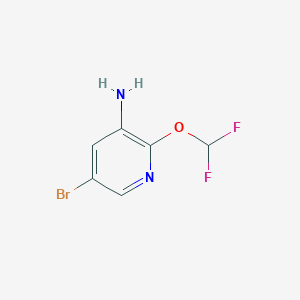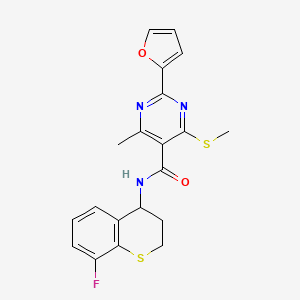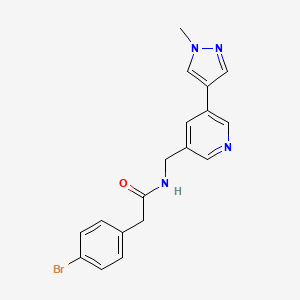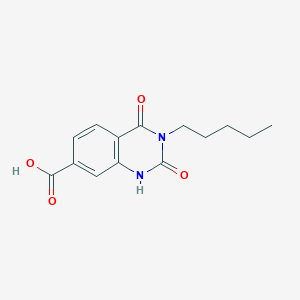![molecular formula C15H18FN3O2 B2457278 N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide CAS No. 1241169-20-9](/img/structure/B2457278.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathways of cytokines and growth factors.
作用机制
N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide selectively inhibits JAK3, which is a key enzyme involved in the signaling pathways of cytokines and growth factors. JAK3 is mainly expressed in immune cells, and its activation leads to the activation of downstream signaling pathways, resulting in the production of pro-inflammatory cytokines. By inhibiting JAK3, this compound reduces the activation of immune cells and the production of pro-inflammatory cytokines, leading to a reduction in the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activation of immune cells, including T cells, B cells, and natural killer cells. This compound also reduces the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, interleukin-12, and interferon-gamma. In vivo studies have shown that this compound reduces the symptoms of inflammatory diseases, including joint swelling, inflammation, and tissue damage.
实验室实验的优点和局限性
N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in various diseases. This compound also has good pharmacokinetic properties, including good oral bioavailability and long half-life, making it suitable for in vivo studies. However, this compound has some limitations, including its high cost and potential off-target effects, which may affect the interpretation of the results.
未来方向
N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide has several potential future directions. One direction is to explore its potential therapeutic applications in other diseases, such as cancer and autoimmune diseases. Another direction is to develop more potent and selective inhibitors of JAK3, which may have better efficacy and fewer side effects. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on other signaling pathways.
合成方法
N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide is synthesized by a multistep process. The first step involves the reaction of 3-fluoro-4-methoxyaniline with ethyl cyanoacetate to obtain ethyl 2-(3-fluoro-4-methoxyphenyl)amino-2-oxoacetate. The second step involves the reaction of the obtained compound with cyclopropanecarbonyl chloride to obtain this compound. The final product is obtained after purification and characterization.
科学研究应用
N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. This compound has been shown to be effective in reducing the symptoms of these diseases by inhibiting the activation of immune cells and reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-fluoro-4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-15(9-17,10-3-4-10)19-14(20)8-18-11-5-6-13(21-2)12(16)7-11/h5-7,10,18H,3-4,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRZPQJEMDQISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E,NZ)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2457195.png)
![N-(4-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2457196.png)

![methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2457199.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2457201.png)
![7-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2457203.png)


![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2457210.png)

![2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2457213.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2457217.png)
